2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-beta-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-beta-D-gluco-undecopyranosyl]-
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Description
2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-beta-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-beta-D-gluco-undecopyranosyl]- is a useful research compound. Its molecular formula is C21H37N5O14 and its molecular weight is 583.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-beta-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-beta-D-gluco-undecopyranosyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-beta-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-beta-D-gluco-undecopyranosyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-beta-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-beta-D-gluco-undecopyranosyl] is a complex pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of pyrimidinone derivatives typically involves several strategies including cyclization reactions and modifications of existing pyrimidine structures. For instance, a study highlighted the synthesis of various substituted derivatives through reactions with formamidines and methylenemalonic acid derivatives, which are crucial for producing biologically active compounds .
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrimidinone class exhibit significant anticancer properties. For example, derivatives of pyrimidinone have shown inhibitory effects against various cancer cell lines such as HepG2, A549, HCT116, PC-3, and MCF-7. The IC50 values for these compounds ranged from 0.3 to 40.7 μM across different cell lines, indicating varying degrees of potency .
Table 1: Anticancer Activity of Pyrimidinone Derivatives
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound 7a | HepG2 | 0.3 | |
Compound 7a | A549 | 6.6 | |
Compound 7a | HCT116 | 7 | |
Compound X | MCF-7 | 17-33 |
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on various glycosidases. While some derivatives exhibited moderate inhibition against enzymes like β-galactosidase, others were inactive against glycogen phosphorylase . This suggests that structural modifications can influence enzyme inhibition efficacy.
Table 2: Enzyme Inhibition Data
Compound | Enzyme Target | IC50 (mM) | Activity |
---|---|---|---|
Compound 11h | β-galactosidase | Submillimolar | Moderate |
Compound X | Glycogen phosphorylase | Not active | None |
The mechanisms underlying the biological activities of these compounds are multifaceted. The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. For instance, certain pyrimidinones have been shown to downregulate proteins involved in cell cycle progression and survival such as Mcl-1 and cyclin D1 .
Case Studies
One notable case study involved the evaluation of a series of pyrimidinone derivatives for their ability to inhibit specific kinases associated with cancer progression. The results indicated that modifications at specific positions on the pyrimidine ring could enhance potency and selectivity against targets like CDK4/Cyclin D and EGFR kinases .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S,6S)-5-amino-6-[(2S,3S,4S,5S)-1-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6-pentahydroxyhexyl]-3,4-dihydroxyoxan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N5O14/c22-7-1-2-26(21(37)25-7)19-16(36)12(32)9(24)17(39-19)18(15(35)14(34)10(30)5(29)3-27)40-20-13(33)8(23)11(31)6(4-28)38-20/h1-2,5-6,8-20,27-36H,3-4,23-24H2,(H2,22,25,37)/t5-,6+,8-,9-,10-,11+,12-,13+,14-,15-,16+,17-,18?,19+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQSDVBOXQHCHU-MKBXKYJLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(C(C(C(C(CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C([C@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N5O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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